molecular formula C301H485N79O94S3 B10821577 H-Asp-Lys-Glu-Trp-Ile-Leu-Gln-Lys-Ile-Tyr-Glu-Ile-Met-Arg-Leu-Leu-Asp-Glu-Leu-Gly-His-Ala-Glu-Ala-Ser-Met-Arg-Val-Ser-Asp-Leu-Ile-Tyr-Glu-Phe-Met-Lys-Lys-Gly-Asp-Glu-Arg-Leu-Leu-Glu-Glu-Ala-Glu-Arg-Leu-Leu-Glu-Glu-Val-Glu-Arg-OH

H-Asp-Lys-Glu-Trp-Ile-Leu-Gln-Lys-Ile-Tyr-Glu-Ile-Met-Arg-Leu-Leu-Asp-Glu-Leu-Gly-His-Ala-Glu-Ala-Ser-Met-Arg-Val-Ser-Asp-Leu-Ile-Tyr-Glu-Phe-Met-Lys-Lys-Gly-Asp-Glu-Arg-Leu-Leu-Glu-Glu-Ala-Glu-Arg-Leu-Leu-Glu-Glu-Val-Glu-Arg-OH

Cat. No. B10821577
M. Wt: 6811 g/mol
InChI Key: NDMHMGNPFJKEIS-HNVXLNGZSA-N
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Description

LCB1: is a synthetic peptide that binds potently to the ACE2 binding domain of the SARS-CoV-2 spike protein. It effectively blocks the entry of SARS-CoV-2 in vitro . The peptide sequence was obtained from supplementary table S2 in the original article.

Preparation Methods

Synthetic Routes and Reaction Conditions: LCB1 is a peptide derivative. Unfortunately, specific synthetic routes and reaction conditions for its preparation are not widely documented. it’s crucial to note that LCB1 is a product of chemical synthesis.

Industrial Production Methods: Information regarding large-scale industrial production methods for LCB1 is limited due to its specialized use in research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: LCB1 does not undergo extensive chemical reactions beyond its binding interactions with the SARS-CoV-2 spike protein. Its primary role lies in inhibiting viral entry.

Common Reagents and Conditions: Since LCB1 is a peptide, it does not participate in typical organic reactions. Instead, its design focuses on specific binding motifs.

Major Products: LCB1 itself is the major product, with no significant byproducts reported.

Scientific Research Applications

LCB1 finds applications in various scientific fields:

    Virology: As an inhibitor of SARS-CoV-2 entry, LCB1 contributes to antiviral research.

    Medicine: Researchers explore its potential as a therapeutic agent for COVID-19.

    Biotechnology: LCB1’s binding properties inspire the development of novel antiviral strategies.

Mechanism of Action

LCB1’s mechanism involves binding to the ACE2 binding domain of the SARS-CoV-2 spike protein. By doing so, it prevents viral entry into host cells. The molecular targets are the spike protein and ACE2 receptors.

Comparison with Similar Compounds

LCB1 stands out due to its specific targeting of SARS-CoV-2. Similar compounds include other antiviral peptides and inhibitors, but none match LCB1’s precise binding properties.

properties

Molecular Formula

C301H485N79O94S3

Molecular Weight

6811 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C301H485N79O94S3/c1-37-157(27)239(378-271(448)194(92-105-232(410)411)352-282(459)210(132-166-74-78-170(384)79-75-166)371-294(471)240(158(28)38-2)377-269(446)177(66-49-53-112-305)338-256(433)182(80-93-218(307)385)346-275(452)206(128-153(19)20)370-293(470)241(159(29)39-3)380-287(464)211(133-167-139-324-173-62-45-44-61-171(167)173)367-264(441)189(87-100-227(400)401)344-251(428)175(64-47-51-110-303)335-246(423)172(306)135-233(412)413)292(469)356-197(108-120-477-36)267(444)341-180(69-56-115-321-299(312)313)255(432)361-204(126-151(15)16)278(455)364-205(127-152(17)18)279(456)368-214(137-235(416)417)284(461)351-190(88-101-228(402)403)262(439)358-199(121-146(5)6)248(425)326-142-219(386)331-212(134-168-140-318-145-327-168)272(449)330-162(32)244(421)333-183(81-94-221(388)389)249(426)329-163(33)245(422)373-216(143-381)288(465)354-196(107-119-476-35)266(443)342-181(70-57-116-322-300(314)315)268(445)375-238(156(25)26)291(468)374-217(144-382)289(466)369-215(138-236(418)419)285(462)365-207(129-154(21)22)286(463)379-242(160(30)40-4)295(472)372-209(131-165-72-76-169(383)77-73-165)281(458)349-191(89-102-229(404)405)263(440)366-208(130-164-59-42-41-43-60-164)280(457)353-195(106-118-475-34)265(442)337-176(65-48-52-111-304)252(429)336-174(63-46-50-109-302)247(424)325-141-220(387)332-213(136-234(414)415)283(460)350-186(84-97-224(394)395)258(435)340-179(68-55-114-320-298(310)311)254(431)360-203(125-150(13)14)277(454)362-200(122-147(7)8)273(450)347-187(85-98-225(396)397)259(436)343-184(82-95-222(390)391)250(427)328-161(31)243(420)334-185(83-96-223(392)393)257(434)339-178(67-54-113-319-297(308)309)253(430)359-202(124-149(11)12)276(453)363-201(123-148(9)10)274(451)348-188(86-99-226(398)399)260(437)345-193(91-104-231(408)409)270(447)376-237(155(23)24)290(467)355-192(90-103-230(406)407)261(438)357-198(296(473)474)71-58-117-323-301(316)317/h41-45,59-62,72-79,139-140,145-163,172,174-217,237-242,324,381-384H,37-40,46-58,63-71,80-138,141-144,302-306H2,1-36H3,(H2,307,385)(H,318,327)(H,325,424)(H,326,425)(H,328,427)(H,329,426)(H,330,449)(H,331,386)(H,332,387)(H,333,421)(H,334,420)(H,335,423)(H,336,429)(H,337,442)(H,338,433)(H,339,434)(H,340,435)(H,341,444)(H,342,443)(H,343,436)(H,344,428)(H,345,437)(H,346,452)(H,347,450)(H,348,451)(H,349,458)(H,350,460)(H,351,461)(H,352,459)(H,353,457)(H,354,465)(H,355,467)(H,356,469)(H,357,438)(H,358,439)(H,359,430)(H,360,431)(H,361,432)(H,362,454)(H,363,453)(H,364,455)(H,365,462)(H,366,440)(H,367,441)(H,368,456)(H,369,466)(H,370,470)(H,371,471)(H,372,472)(H,373,422)(H,374,468)(H,375,445)(H,376,447)(H,377,446)(H,378,448)(H,379,463)(H,380,464)(H,388,389)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,473,474)(H4,308,309,319)(H4,310,311,320)(H4,312,313,321)(H4,314,315,322)(H4,316,317,323)/t157-,158-,159-,160-,161-,162-,163-,172-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,237-,238-,239-,240-,241-,242-/m0/s1

InChI Key

NDMHMGNPFJKEIS-HNVXLNGZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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